(Icosan-2-yl)(diphenyl)phosphane
Description
(Icosan-2-yl)(diphenyl)phosphane is a tertiary phosphane ligand featuring a 20-carbon alkyl chain (icosan-2-yl) and two phenyl groups bonded to a central phosphorus atom. This structure combines the electron-donating properties of phenyl groups with the steric bulk and hydrophobicity of the long alkyl chain.
Properties
CAS No. |
105624-99-5 |
|---|---|
Molecular Formula |
C32H51P |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
icosan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-30(2)33(31-26-21-18-22-27-31)32-28-23-19-24-29-32/h18-19,21-24,26-30H,3-17,20,25H2,1-2H3 |
InChI Key |
ARTRIKCLQIBCTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Icosan-2-yl)(diphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with icosan-2-ylmagnesium bromide can yield (Icosan-2-yl)(diphenyl)phosphane. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of tertiary phosphines like (Icosan-2-yl)(diphenyl)phosphane often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (Icosan-2-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: (Icosan-2-yl)(diphenyl)phosphane is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts .
Biology and Medicine: In biological research, tertiary phosphines are explored for their potential in drug delivery systems due to their ability to form stable complexes with metals .
Industry: The compound is utilized in the synthesis of fine chemicals and pharmaceuticals, where it acts as a catalyst or a reagent in various organic transformations .
Mechanism of Action
The mechanism of action of (Icosan-2-yl)(diphenyl)phosphane in catalysis involves the coordination of the phosphine to a metal center, forming a complex that facilitates the desired chemical transformation. The phosphine ligand stabilizes the metal center and enhances its reactivity towards substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphane Compounds
Substituent Effects on Coordination Chemistry and Stability
Table 1: Key Properties of Diphenylphosphane Derivatives
- However, its hydrophobicity could enhance membrane permeability in biological applications . Pyrenyl and pyridyl substituents enhance π-backbonding and metal-ligand interactions, as seen in osmium and gold complexes .
Table 2: Cytotoxicity Data for Phosphane-Based Complexes
- Mechanistic Insights :
- Pyrenyl-substituted phosphanes exhibit cytotoxicity via DNA intercalation and enzyme inhibition (e.g., dihydrofolate reductase) .
- Triphenylphosphane-gold(I) complexes show strong thioredoxin reductase (TrxR) inhibition, a hallmark of gold-based anticancer agents .
- The icosan-2-yl derivative’s long alkyl chain may reduce cellular uptake or increase protein binding (e.g., albumin), diminishing efficacy .
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